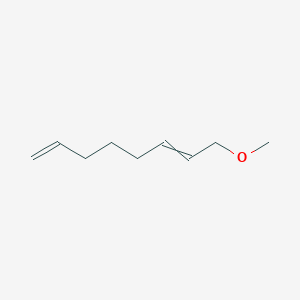

1-Methoxy-2,7-octadiene

Beschreibung

Significance in Contemporary Organic Synthesis

The primary significance of 1-methoxy-2,7-octadiene in modern organic synthesis lies in its role as a precursor to 1-octene (B94956), an important alpha-olefin. The process involves the telomerization of 1,3-butadiene (B125203) with methanol (B129727) to produce this compound. researchgate.net This is followed by hydrogenation to yield 1-methoxyoctane (B1618030), which is then cracked to produce 1-octene and methanol, the latter of which can be recycled. researchgate.net 1-octene has large-scale industrial applications, most notably as a comonomer in the production of linear low-density polyethylene (B3416737) (LLDPE). rsc.org It also serves as a precursor for various other products, including plasticizers, alcohols, and solvents. rsc.org

Historical Development and Industrial Context of Production

The telomerization reaction of 1,3-butadiene, the foundational process for producing this compound, was first reported in 1967 by two independent research groups: Smutny at Shell and Takahashi at Osaka University. rsc.orgrsc.orgresearchgate.net This discovery laid the groundwork for future industrial applications.

A significant milestone in the commercial production of this compound was the development and patenting of a process by Dow Chemical in 1992. rsc.org This process, which uses a palladium/triarylphosphine catalytic system, has been in industrial operation in Tarragona, Spain, since 2008, utilizing crude C4 fractions from cracking furnaces as the raw material. rsc.org

Following Dow's innovation, other companies have also patented and applied similar processes. For instance, Oxeno (now Evonik Industries) patented processes in 2002 and 2005 that utilize palladium salts in the presence of N-heterocyclic carbenes. rsc.org The development of these industrial processes highlights the economic importance of this compound as an intermediate.

Overview of Current Research Trajectories

Current research on this compound is largely focused on improving the efficiency and selectivity of its synthesis. A major area of investigation is the development of novel and more effective catalyst systems for the palladium-catalyzed telomerization of 1,3-butadiene and methanol. rsc.orgrsc.org

Researchers are exploring a variety of ligands to enhance the performance of the palladium catalyst. Studies have shown that the choice of ligand significantly impacts the selectivity of the reaction towards the desired linear product, this compound, over the branched isomer and other byproducts like 1,3,7-octatriene. rsc.org For example, linear trialkylphosphines such as triethylphosphine (B1216732) and tributylphosphine (B147548) have demonstrated higher selectivity for this compound compared to triphenylphosphine (B44618), especially at lower reaction temperatures. rsc.org

More recent research has focused on the development of specialized phosphine (B1218219) ligands, such as those based on (benzo)furylphosphines, which have enabled the synthesis of this compound in quantitative yields and with excellent productivity, even at ambient temperatures. rsc.orgrsc.org Other advanced ligands like monoXantphos and monoSPANphos have also shown high activity and selectivity under industrial conditions. rsc.org The ongoing goal of this research is to develop more stable, active, and selective catalysts to further optimize the production of this key chemical intermediate.

Data Tables

Table 1: Key Industrial Processes for this compound Production

| Company | Year Patented/Applied | Catalyst System | Key Feature |

| Dow Chemical | 1992 | Palladium/triarylphosphine | Commercial route to 1-octene via this compound. rsc.orgresearchgate.net |

| Oxeno (Evonik) | 2002, 2005 | Palladium salts with N-heterocyclic carbenes | Alternative catalyst system for the telomerization process. rsc.org |

Table 2: Performance of Selected Phosphine Ligands in the Telomerization of 1,3-Butadiene with Methanol

| Ligand | Conversion of 1,3-Butadiene (%) | Selectivity for this compound (%) | Reaction Temperature (°C) |

| Triphenylphosphine (PPh3) | - | Lower than linear trialkylphosphines | 60 |

| Triethylphosphine | - | Higher than PPh3 | 60 |

| Tributylphosphine | - | Higher than PPh3 | 60 |

| monoXantphos (modified) | 95 | 93 | 90 |

| monoSPANphos | High activity | High selectivity | 90 |

| (Benzo)furylphosphines | Quantitative | Excellent | Ambient |

Data compiled from various research articles. rsc.orgrsc.org

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H16O |

|---|---|

Molekulargewicht |

140.22 g/mol |

IUPAC-Name |

8-methoxyocta-1,6-diene |

InChI |

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9-10-2/h3,7-8H,1,4-6,9H2,2H3 |

InChI-Schlüssel |

MIJJHRIQVWIQGL-UHFFFAOYSA-N |

Kanonische SMILES |

COCC=CCCCC=C |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Process Optimization

Palladium-Catalyzed Telomerization of 1,3-Butadiene (B125203) with Methanol (B129727)

Ligand Design and Structure-Activity Relationships in Catalysis

The choice of ligand coordinated to the palladium center plays a pivotal role in controlling the activity, selectivity, and stability of the catalyst. Ligands influence the electronic and steric environment of the metal, thereby affecting the rates of the various elementary steps in the catalytic cycle.

Phosphine (B1218219) ligands have been extensively studied for this reaction. Simple triarylphosphines, such as triphenylphosphine (B44618) (PPh3), have been commercially used but often exhibit moderate selectivity. researchgate.net Research has shown that modifying the electronic and steric properties of phosphine ligands can significantly enhance catalyst performance.

Triarylphosphines: Electron-donating substituents on the aryl rings of triarylphosphines can increase the electron density on the palladium center, which can influence the rate of oxidative coupling and reductive elimination. For instance, tris-(2-methoxyphenyl)phosphine has been shown to improve selectivity for 1-methoxy-2,7-octadiene compared to triphenylphosphine. researchgate.netresearchgate.net

Bulky Phosphines: The steric bulk of the phosphine ligand is a critical factor in controlling selectivity. Bulky phosphines can favor the formation of the linear product by sterically hindering the approach of the nucleophile to the internal carbon of the π-allyl intermediate. Ligands such as 2,7-di-tert-butyl-9,9-dimethylxanthen-4-yl-diphenylphosphine have demonstrated excellent yield, selectivity, and stability. researchgate.net

(Benzo)furylphosphines: A newer class of ligands, (benzo)furylphosphines, has shown exceptional activity and selectivity. nih.gov For example, n-propyl-substituted difuryl phosphine has been identified as an optimal ligand, achieving a remarkable 95% yield of this compound at ambient temperature. nih.gov The orientation of the furan (B31954) and benzofuran (B130515) rings plays a crucial role in their coordination to the palladium center and, consequently, their catalytic activity. nih.gov

| Ligand Type | Example Ligand | Key Feature | Impact on Catalysis | Reference |

|---|---|---|---|---|

| Triarylphosphine | Tris-(2-methoxyphenyl)phosphine | Electron-donating methoxy (B1213986) groups | Improved selectivity over PPh3 | researchgate.netresearchgate.net |

| Bulky Phosphine | 2,7-di-tert-butyl-9,9-dimethylxanthen-4-yl-diphenylphosphine | Significant steric hindrance | Excellent yield, selectivity, and stability | researchgate.net |

| (Benzo)furylphosphine | n-propyl-substituted difuryl phosphine | Optimal electronic and steric properties from furyl groups | High yield (95%) at ambient temperature | nih.gov |

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed reactions, including the telomerization of butadiene. fau.dedntb.gov.ua NHCs are strong σ-donors and typically form very stable complexes with palladium. Catalysts bearing NHC ligands, such as 1,3-dimesityl-imidazol-2-ylidene (IMes), have been shown to exhibit high activity and selectivity, often outperforming their phosphine-based counterparts, especially at lower temperatures. dntb.gov.ua The modular nature of NHC ligands allows for fine-tuning of their steric and electronic properties by modifying the substituents on the nitrogen atoms and the backbone of the heterocyclic ring.

The stereoelectronic properties of a ligand, which encompass both its steric and electronic characteristics, are intricately linked to the catalyst's performance. The "cone angle" of a phosphine ligand, a measure of its steric bulk, and its electronic parameter (νCO), which reflects its electron-donating or -withdrawing nature, are key descriptors.

Influence of Reaction Parameters on Synthesis Efficiency and Selectivity

Besides the catalyst system, several other reaction parameters significantly influence the efficiency and selectivity of the telomerization process.

Temperature: The reaction temperature has a profound effect on the reaction rate and selectivity. For a given catalytic system, there is typically an optimal temperature range. For instance, with a palladium catalyst bearing the n-propyl-substituted difuryl phosphine ligand, the optimal efficiency was observed at 25 °C. acs.org At lower temperatures (e.g., 0 °C), the reaction rate is significantly slower, while at higher temperatures (e.g., 70 °C or 90 °C), the yield of the desired product can decrease due to side reactions or catalyst decomposition. acs.org

Catalyst Concentration: The concentration of the palladium catalyst directly impacts the reaction rate. Generally, a higher catalyst concentration leads to a faster reaction. However, for economic and environmental reasons, it is desirable to use the lowest possible catalyst loading while maintaining high activity and selectivity. Research has focused on developing highly active catalysts that can operate efficiently at very low concentrations (e.g., 0.001 mol%). acs.org

Ligand-to-Metal Ratio: The ratio of ligand to palladium is a critical parameter that can affect catalyst stability and selectivity. An insufficient amount of ligand can lead to the formation of unstable palladium species and precipitation of palladium metal. rsc.org Conversely, an excess of ligand can sometimes inhibit the reaction by occupying coordination sites on the palladium, thus preventing the binding of butadiene. The optimal ligand-to-metal ratio is specific to the ligand and reaction conditions. For the n-propyl-substituted difuryl phosphine ligand, a decline in yield was observed when the ligand-to-metal ratio was 1:1 or 5:1 compared to the optimal 3:1. acs.org

Base: The presence of a base is often necessary to generate the methoxide (B1231860) nucleophile from methanol. The nature and concentration of the base can influence the reaction rate. nih.gov The addition of a base can shorten the reaction time and facilitate the formation of the active Pd(0) species. nih.gov

| Parameter | Condition | Yield of this compound (%) | Reference |

|---|---|---|---|

| Temperature | 0 °C | 10 | acs.org |

| 25 °C | 95 | acs.org | |

| 50 °C | 93 | acs.org | |

| 70 °C | 52 | acs.org | |

| 90 °C | 58 | acs.org | |

| Pd(OAc)2 Concentration | 0.001 mol% | 95 | acs.org |

| 0.0005 mol% | 35 | acs.org | |

| Ligand-to-Metal Ratio (L13:Pd) | 1:1 | 50 | acs.org |

| 3:1 | 95 | acs.org | |

| 5:1 | 42 | acs.org |

Continuous Processing and Flow Chemistry Applications in Synthesis

Continuous flow chemistry offers substantial advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater scalability. nsf.govmit.edumdpi.com These benefits are particularly relevant for the exothermic and equilibrium-limited telomerization reaction. By maintaining steady-state conditions, flow reactors allow for precise control over reaction parameters, leading to higher yields and purities. thieme-connect.de

The transition from laboratory-scale batch synthesis to large-scale industrial production of this compound necessitates specialized reactor designs. The choice of reactor is critical for managing reaction exothermicity, ensuring efficient mixing of reactants, and facilitating catalyst retention. almacgroup.com

Loop Reactors: A prominent design for the continuous telomerization of butadiene with methanol is the loop reactor. fau.de This configuration provides excellent heat management and high internal recirculation, which ensures uniform temperature and concentration profiles throughout the reactor. A simplified process flow for a loop reactor system involves continuously feeding 1,3-butadiene and methanol into the loop, where they react in the presence of a circulating catalyst solution. The product stream is continuously withdrawn for separation and purification. researchgate.net A successful continuous process using a loop reactor has been demonstrated to maintain constant activity for over 200 hours. fau.de

Packed Bed Reactors (PBRs): For processes utilizing heterogeneous or immobilized catalysts, packed bed reactors are a viable option. In a PBR, the reaction mixture flows through a stationary bed of catalyst particles. goflow.at This design simplifies catalyst separation from the product stream, a significant advantage in continuous operations. goflow.at The high local concentration of the catalyst within the packed bed can lead to increased reaction rates compared to batch processes. goflow.at

Continuous Stirred-Tank Reactors (CSTRs): CSTRs, or a series of CSTRs, can also be employed for continuous synthesis. These reactors involve constant agitation to ensure the reaction mixture is well-mixed, with continuous feeding of reactants and removal of the product stream. amt.uk While effective, achieving high conversion may require multiple CSTRs in sequence to approximate the performance of a plug flow or loop reactor.

The scalability of continuous flow systems is often achieved through "numbering-up" or "scaling-out," where multiple meso- or microreactors are operated in parallel. nih.govnih.gov This approach avoids the mass and heat transport limitations that can arise when simply increasing the size of a single large reactor. nih.govnih.gov

A critical challenge in the homogeneous catalysis used for this compound synthesis is the separation and recycling of the expensive palladium catalyst from the product stream. rsc.org Continuous systems have driven the development of several innovative solutions to this problem.

Biphasic Systems with Ionic Liquids: One effective strategy is to immobilize the homogeneous catalyst in a second, immiscible liquid phase. Ionic liquids have been successfully used for this purpose in the telomerization of butadiene. fau.de The palladium catalyst, often modified with sulfonated ligands to enhance its polarity, is preferentially dissolved in the ionic liquid phase. The reactants (butadiene and methanol) and the less polar product (this compound) reside primarily in the organic phase. The reaction occurs at the interface of the two phases, and the product can be easily separated by decantation, while the catalyst-containing ionic liquid phase is retained and recycled within the reactor system. fau.de

Heterogenization of Catalysts: This approach involves anchoring the active homogeneous catalyst onto a solid support, effectively transforming it into a heterogeneous catalyst. rsc.org Supports can range from polymers like divinylbenzene (B73037) resins to inorganic materials like KF/alumina. rsc.orgresearchgate.net A palladium-TPPTS catalyst heterogenized on KF/alumina has demonstrated effectiveness and recyclability for butadiene telomerization. researchgate.net Similarly, a palladium catalyst supported on a triphenylphosphine–divinylbenzene resin has been used for the telomerization of isoprene (B109036) with methanol, showing potential for continuous operation. rsc.org While this simplifies separation, challenges such as metal leaching from the support and potential loss of activity upon recycling must be addressed. rsc.orgresearchgate.net

Organic Solvent Nanofiltration (OSN): OSN is a membrane-based separation technique that separates molecules based on size. mit.edu This technology can be applied to retain the larger catalyst complex while allowing the smaller product molecules to pass through the membrane. rsc.orgmit.edu OSN has been successfully demonstrated in continuous catalyst recycle systems, significantly reducing metal contamination in the product stream and increasing the total turnover number of the catalyst. mit.edu

The table below summarizes key technologies for catalyst recycling in continuous systems.

| Technology | Principle of Operation | Advantages | Challenges |

| Biphasic Systems | Catalyst is dissolved in a separate, immiscible liquid phase (e.g., ionic liquid). fau.de | High catalyst retention; easy product separation. fau.de | Potential for catalyst leaching; requires suitable solvent/ionic liquid pairs. fau.de |

| Heterogenization | Homogeneous catalyst is immobilized on a solid support. rsc.org | Simplified catalyst-product separation; suitable for packed bed reactors. goflow.at | Metal leaching; potential reduction in activity; support stability. rsc.orgresearchgate.net |

| Organic Solvent Nanofiltration (OSN) | A membrane separates the larger catalyst complex from the smaller product molecules. mit.edu | Applicable to various homogeneous catalysts; high separation efficiency. rsc.orgmit.edu | Membrane stability and compatibility with organic solvents; potential for membrane fouling. |

Exploration of Alternative Diene Substrates

While 1,3-butadiene is the standard industrial feedstock, research has explored the use of alternative dienes, such as isoprene, which is readily available from biomass sources. acs.org The telomerization of isoprene offers a pathway to branched C9 ethers, which have potential applications as fuel additives or specialty chemicals. acs.org

The palladium-catalyzed telomerization of isoprene with methanol yields a mixture of branched methoxyoctadiene isomers, primarily 1-methoxy-2,6-dimethyl-2,7-octadiene and 3-methoxy-2,6-dimethyl-1,7-octadiene. scispace.com The reaction's regioselectivity is highly dependent on the nature of the ligands coordinated to the palladium center.

The reaction produces several isomers, with the head-to-tail and tail-to-tail adducts being of primary interest. The choice of ligand on the palladium catalyst plays a crucial role in directing the selectivity of the reaction.

Influence of Ligands:

N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands have been shown to be highly active in the telomerization of isoprene with methanol. These catalysts predominantly favor the formation of the head-to-head telomer. researchgate.net

Phosphine and Amine Ligands: The use of chiral phosphine and amine ligands can modulate the product distribution. Bidentate phosphine-amine ligands tend to favor the formation of the telomer 1-methoxy-2,6-dimethyl-2,7-octadiene. scispace.com In contrast, using nitrogen-containing ligands like sparteine (B1682161) can preferentially lead to the dimerization of isoprene to form 2,7-dimethyl-1,3,7-octatriene instead of the desired methoxy-adduct. scispace.com

Heterogeneous Catalysts: A heterogeneous palladium resin catalyst has demonstrated high activity and an unusual regioselectivity towards tail-to-tail telomerization products of isoprene and methanol. rsc.org This selectivity is attributed to the specific combination of ligands associated with the palladium center on the resin. rsc.org

The following table presents data on the telomerization of isoprene with methanol using different palladium-ligand systems, illustrating the impact of ligand choice on product selectivity. scispace.com

| Entry | Ligand | Isoprene Conversion (%) | Telomer Selectivity (%) (1-methoxy-2,6-dimethyl-2,7-octadiene) | Dimer Selectivity (%) (2,7-dimethyl-1,3,7-octatriene) |

| 1 | (+)-NMDPP | 90 | 48 | 49 |

| 2 | (-)-DIOP | 28 | 65 | 35 |

| 3 | (-)-CHIRAPHOS | 10 | 90 | 10 |

| 4 | (-)-SPARTEINE | 15 | 10 | 90 |

Data adapted from a study on the telomerization of isoprene and methanol. scispace.com Selectivities are for the major telomer and dimer products.

This exploration into isoprene as a substrate highlights the versatility of the telomerization reaction and the potential for producing a diverse range of branched C9 ethers through careful catalyst and ligand selection. researchgate.netscispace.com

Reactivity and Transformational Chemistry

Catalytic Transformations to Downstream Chemical Intermediates

Catalytic processes are crucial for converting 1-Methoxy-2,7-octadiene into other commercially significant chemicals. These transformations typically involve hydrogenation to produce saturated compounds or high-temperature cracking to yield smaller, more fundamental olefin building blocks.

Hydrogenation of this compound to Saturated Analogues

The catalytic hydrogenation of this compound involves the addition of hydrogen across both the C2=C3 and C7=C8 double bonds, resulting in the formation of its fully saturated analogue, 1-methoxyoctane (B1618030). This transformation is typically achieved using heterogeneous catalysts under a pressurized atmosphere of hydrogen gas.

Commonly employed catalysts for this type of olefin saturation include platinum group metals supported on carbon, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂). The reaction proceeds stepwise, where the diene is first reduced to a mixture of methoxy-octenes before subsequent reduction to the final saturated ether. By controlling reaction conditions such as temperature, pressure, and catalyst loading, it is possible to influence the selectivity towards partially hydrogenated intermediates, although the complete saturation to 1-methoxyoctane is the thermodynamically favored outcome.

| Reactant | Typical Catalysts | Primary Product | Chemical Formula of Product |

|---|---|---|---|

| This compound | Pd/C, PtO₂, Raney Ni | 1-Methoxyoctane | C₉H₂₀O |

Cracking Reactions for Olefin Production

Cracking reactions, such as steam cracking or fluid catalytic cracking (FCC), are high-temperature processes designed to break down larger hydrocarbon molecules into smaller, more valuable light olefins like ethylene (B1197577) and propylene. engineering.org.cnoil-gasportal.com While specific cracking data for this compound is not extensively documented, its behavior can be predicted based on the principles of thermal and catalytic cracking of ethers and long-chain alkenes. nih.govresearchgate.net

Under typical cracking conditions (temperatures often exceeding 800°C for steam cracking), the C-C and C-O bonds within the molecule will undergo homolytic cleavage, initiating a free-radical chain reaction. oil-gasportal.com The fragmentation of the eight-carbon chain is expected to produce a mixture of light olefins. The presence of the oxygen atom introduces pathways that can also lead to the formation of oxygenated compounds like methanol (B129727) or formaldehyde, in addition to the primary olefin products. Catalytic cracking, which operates at slightly lower temperatures (550-650°C) using zeolite-based catalysts, would favor more controlled fragmentation and potentially different product distributions. researchgate.net

| Potential Product | Chemical Formula | Significance |

|---|---|---|

| Ethylene | C₂H₄ | Key precursor for polyethylene (B3416737) and other major chemicals. |

| Propylene | C₃H₆ | Used to produce polypropylene, acrylonitrile, and cumene. |

| 1,3-Butadiene (B125203) | C₄H₆ | A key monomer for synthetic rubber production. |

| Methanol | CH₄O | A potential oxygenated by-product from the ether moiety. |

Functionalization Reactions of the Diene and Ether Moieties

The presence of two double bonds and an ether linkage allows for a wide array of functionalization reactions, enabling the synthesis of a diverse range of derivatives. These reactions can target the double bonds through oxidation, reduction, or addition, or involve transformations of the allylic ether group.

Oxidation Pathways and Product Diversification

The oxidation of this compound can proceed via several pathways, yielding a variety of functionalized products depending on the reagents and conditions employed.

Epoxidation: The double bonds can be selectively oxidized to form epoxides. Research on the epoxidation of the structurally similar 1,7-octadiene (B165261) has shown that selective mono-epoxidation of the terminal double bond can be achieved. rsc.orglancs.ac.uk Using oxidizing agents like tert-butyl hydroperoxide (TBHP) in the presence of a suitable catalyst, this compound can be converted to 1-methoxy-7,8-epoxy-2-octene. Further oxidation would yield the diepoxide. These epoxides are valuable intermediates that can be transformed into diols, amino alcohols, and other derivatives. researchgate.netresearchgate.net

Oxidation of the Allylic Ether: The allylic ether moiety is susceptible to oxidative cleavage or rearrangement. nih.govdu.ac.in Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are known to oxidize allylic ethers to their corresponding carbonyl compounds. du.ac.in Similarly, systems like iodine in water can mediate a deprotective oxidation of allylic ethers to yield α,β-unsaturated aldehydes or ketones. rsc.orgresearchgate.net Applying these methods to this compound could potentially yield 2,7-octadienal.

Autoxidation: In the presence of oxygen, non-conjugated dienes can undergo free-radical autoxidation. nih.govscilit.com This process typically involves hydrogen atom abstraction from an allylic position, followed by reaction with oxygen to form hydroperoxide derivatives.

| Reaction Type | Typical Reagents | Potential Product(s) |

|---|---|---|

| Selective Mono-epoxidation | TBHP, Mo(VI) catalyst | 1-Methoxy-7,8-epoxy-2-octene |

| Oxidative Cleavage of Ether | DDQ or I₂/H₂O | 2,7-Octadienal |

| Autoxidation | O₂ (air), radical initiator | Various hydroperoxide isomers |

Reduction Methodologies and Saturated Derivatives

Reduction of this compound primarily involves the saturation of its carbon-carbon double bonds to produce 1-methoxyoctane. This transformation is most effectively carried out via catalytic hydrogenation, as detailed in section 3.1.1. This method is a standard and high-yielding procedure for converting alkenes to alkanes. The choice of catalyst (e.g., Pd/C, PtO₂, Raney Nickel) and reaction conditions (hydrogen pressure, temperature) can be optimized to ensure complete saturation of the diene system without cleaving the ether linkage. The resulting saturated derivative, 1-methoxyoctane, exhibits increased thermal and oxidative stability compared to the unsaturated parent compound.

Electrophilic and Nucleophilic Addition Reactions Across Double Bonds

The two double bonds in this compound exhibit different reactivity towards addition reactions due to their distinct electronic environments.

Electrophilic Addition: The addition of electrophiles, such as hydrogen halides (e.g., HBr), proceeds via the formation of a carbocation intermediate. libretexts.orgyoutube.com The regioselectivity is governed by Markovnikov's rule, which predicts that the electrophile (H⁺) will add to the carbon atom that results in the more stable carbocation. libretexts.orgmasterorganicchemistry.com

Addition to the C7=C8 bond: Addition of HBr to the terminal double bond will preferentially form a secondary carbocation at C7, leading to 7-bromo-1-methoxyoct-2-ene as the major product.

Addition to the C2=C3 bond: The C2=C3 double bond is part of an allylic ether system. The oxygen atom can influence the stability of the intermediate carbocation. Protonation at C3 would lead to a secondary carbocation at C2, which is stabilized by the adjacent oxygen atom through resonance. This would lead to the formation of 2-bromo-1-methoxyoct-7-ene.

Hydroboration-Oxidation: This two-step reaction achieves the net addition of water across a double bond with anti-Markovnikov regioselectivity. wikipedia.orgmasterorganicchemistry.com The boron atom (the electrophilic species) adds to the less sterically hindered carbon, and subsequent oxidation replaces the boron with a hydroxyl group. lscollege.ac.inlibretexts.org

Reaction at the C7=C8 bond: Hydroboration-oxidation will yield the terminal alcohol, 8-methoxy-7-octen-1-ol.

Reaction at the C2=C3 bond: The reaction at the internal double bond will produce a mixture of alcohols, primarily 1-methoxyoctan-3-ol.

| Reaction | Target Double Bond | Predicted Major Product | Regioselectivity |

|---|---|---|---|

| Electrophilic Addition (HBr) | C7=C8 | 7-Bromo-1-methoxyoct-2-ene | Markovnikov |

| Electrophilic Addition (HBr) | C2=C3 | 2-Bromo-1-methoxyoct-7-ene | Markovnikov (O-stabilized cation) |

| Hydroboration-Oxidation | C7=C8 | 8-Methoxy-7-octen-1-ol | Anti-Markovnikov |

| Hydroboration-Oxidation | C2=C3 | 1-Methoxyoctan-3-ol | Anti-Markovnikov |

Substitution Reactions for Derivatization

While specific literature on the substitution reactions of this compound is limited, its structure as an allylic ether suggests a potential for reactivity at the C-1 position adjacent to the oxygen atom. Allylic ethers are known to participate in nucleophilic substitution reactions, often catalyzed by transition metals.

The methoxy (B1213986) group is typically a poor leaving group. However, its departure can be facilitated by conversion into a better leaving group or through the formation of a π-allyl metal complex. libretexts.orgrsc.org Transition metal catalysts, particularly those based on palladium, are widely used to activate allylic substrates toward nucleophilic attack. libretexts.org The general mechanism involves the coordination of the metal to the double bond, followed by oxidative addition to form a π-allylpalladium intermediate. This intermediate can then be attacked by a nucleophile at either end of the allyl system.

Potential derivatization reactions could involve the substitution of the methoxy group with a range of nucleophiles. For instance, nickel-catalyzed reactions have been shown to be effective for the substitution of allylic ethers with hard nucleophiles like Grignard reagents. libretexts.org

Another pathway for the derivatization of ethers is through cleavage. Reagents like trimethylsilyl (B98337) iodide (TMSI) are effective for cleaving ethers, including aryl alkyl ethers and potentially allylic ethers, via a mechanism involving coordination of the silicon to the ether oxygen followed by an SN2-type attack by the iodide. researchgate.netacsgcipr.org This would convert the methoxy group into a hydroxyl group, yielding 2,7-octadien-1-ol, which could be further functionalized.

Table 1: Potential Substitution Reactions for Derivatization

| Reaction Type | Reagent/Catalyst | Potential Product |

|---|---|---|

| Nucleophilic Substitution | Nu⁻ / Pd or Ni catalyst | 1-Nu-2,7-octadiene |

| Ether Cleavage | Trimethylsilyl iodide (TMSI) | 2,7-octadien-1-ol |

Olefin Metathesis Reactions and Their Application

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. nih.gov As this compound possesses two terminal double bonds separated by five carbon atoms (a 1,6-diene structure relative to the positions of the alkenes), it is a prime candidate for intramolecular Ring-Closing Metathesis (RCM).

RCM reactions are typically catalyzed by well-defined ruthenium or molybdenum alkylidene complexes, such as Grubbs or Schrock catalysts. nih.govwikipedia.org The reaction mechanism involves the formation of a metallacyclobutane intermediate, which then undergoes cycloreversion to form a new cyclic alkene and a small volatile olefin, typically ethylene in the case of terminal dienes. organic-chemistry.org The removal of ethylene from the reaction mixture provides a strong thermodynamic driving force for the formation of the cyclic product. organic-chemistry.org

For this compound, RCM would be expected to yield a seven-membered ring, 1-methoxycyclohept-4-ene. The presence of the ether functional group is generally well-tolerated by modern metathesis catalysts. acs.orgelectronicsandbooks.com

The application of RCM provides a direct route to functionalized seven-membered carbocycles, which are valuable structural motifs in organic synthesis. The resulting cycloheptene (B1346976) derivative could serve as a versatile intermediate for the synthesis of more complex molecules.

Table 2: Application of Ring-Closing Metathesis (RCM)

| Substrate | Catalyst | Product | Application |

|---|

Dimerization and Oligomerization Phenomena

This compound is a key product of the telomerization of 1,3-butadiene with methanol. Telomerization is a specific type of dimerization or oligomerization where two or more monomer units (the "taxogens," in this case butadiene) react with a "telogen" (methanol) that provides the end groups of the resulting chain.

This reaction is of significant industrial importance as it forms the basis of the Dow process for producing 1-octene (B94956). The process involves three main steps:

Telomerization: Two molecules of 1,3-butadiene react with one molecule of methanol, catalyzed by a palladium complex, to primarily form this compound.

Hydrogenation: The diene is then hydrogenated to yield 1-methoxyoctane.

Cracking: The resulting ether is thermally cracked to produce 1-octene and regenerate methanol.

Table 3: Products of Butadiene Telomerization with Methanol

| Product | Structure Type | Formation Pathway |

|---|---|---|

| This compound | Linear Telomer | Main product of Pd-catalyzed reaction |

| 3-Methoxy-1,7-octadiene | Branched Telomer | Isomeric byproduct |

| 1,3,7-Octatriene | Dimer | Byproduct from butadiene dimerization |

Polymerization Science and Advanced Materials Development

Copolymerization of 1-Methoxy-2,7-octadiene as a Comonomer

The direct copolymerization of olefins with monomers containing functional groups is considered one of the most straightforward methods for producing functionalized polyolefins. mdpi.com The structure of this compound, featuring a terminal double bond and an internal double bond, allows it to be incorporated into polymer chains alongside primary alpha-olefins like ethylene (B1197577).

Achieving high molecular weight is crucial for obtaining desirable mechanical properties in polymers. In the synthesis of copolymers involving dienes, catalyst selection and polymerization conditions play a pivotal role. For instance, studies on the copolymerization of ethylene with the structurally similar 1,7-octadiene (B165261) have demonstrated the ability to produce high molecular weight polymers. researchgate.net Using metallocene catalyst systems, copolymers with weight-average molecular weights (Mw) around 100,000 g/mol have been obtained. researchgate.net

Furthermore, research into the copolymerization of 1-octene (B94956) and methyl acrylate has shown that introducing a difunctional comonomer like 1,7-octadiene can significantly increase the molecular weight of the resulting polymer. rsc.org The addition of just 1 mol% of 1,7-octadiene led to a copolymer with a weight-average molecular weight of up to 13.45 × 10⁴ g/mol . rsc.org This suggests that this compound, with its two double bonds, can act as a "chain extender" to boost the molecular weight of copolymers. rsc.org The molecular weight can also be tuned by adjusting polymerization temperature; lower temperatures have been found to favor an increase in molecular weight. rsc.org

Table 1: Effect of 1,7-Octadiene on Molecular Weight in 1-Octene/Methyl Acrylate Copolymerization

| Condition | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Without 1,7-octadiene | 2.59 x 10⁴ | - | 1.68 |

| With 1,7-octadiene | 4.48 x 10⁴ | - | 2.14 |

| With 1,7-octadiene (Max) | 4.12 x 10⁴ | 8.40 x 10⁴ | - |

This data is based on the analogous compound 1,7-octadiene and illustrates the principle of molecular weight enhancement by a diene comonomer. rsc.org

The incorporation of this compound into a polyolefin chain introduces significant changes to the polymer's microstructure and resulting properties. The presence of the methoxy (B1213986) (ether) functional group introduces polarity into the otherwise nonpolar polyolefin backbone. mdpi.com This can lead to improved surface properties such as adhesion, wettability, and printability. mdpi.com

Studies involving the copolymerization of ethylene with 1,7-octadiene using various catalysts, including zirconocenes and constrained geometry catalysts (CGC), reveal complex microstructural outcomes. researchgate.netresearchgate.net The diene can be incorporated in several ways:

Pendant Vinyl Groups: One double bond reacts, leaving the other as a pendant vinyl group along the polymer chain. researchgate.netresearchgate.net

Cyclization: The diene can undergo an addition-cyclization propagation, leading to the formation of cyclic units within the polymer backbone, such as 1,3-disubstituted cycloheptane or 1,5-disubstituted cyclononane structures. researchgate.netresearchgate.net

Long-Chain Branching: The pendant vinyl groups can be incorporated into other growing polymer chains, leading to the formation of long-chain branches. researchgate.net

The introduction of these structural features disrupts the regular, linear structure of polymers like polyethylene (B3416737), which in turn affects their physical properties. For example, increasing the comonomer content of 1,7-octadiene in ethylene copolymers leads to a decrease in melting temperature (Tm) and the degree of crystallinity. researchgate.net The methoxy group in this compound would further influence these properties due to its polarity, potentially creating polar domains within the material that could be useful for applications like sensors or as compatibilizers in polymer blends. rug.nl

Polyolefins are valued for their excellent mechanical properties and chemical resistance, but their lack of functionality is a significant limitation. rug.nl Incorporating polar comonomers is a key strategy to produce "functionalized polyolefins" with enhanced properties. rug.nl this compound serves as an ideal candidate for this purpose.

The methoxy group is a polar ether functionality. By copolymerizing this compound with ethylene or other olefins, this polar group is directly integrated into the polymer's hydrocarbon backbone. mdpi.com This process transforms the nonpolar polyolefin into a more valuable material with improved surface characteristics. mdpi.com The pendant double bond that may remain after initial polymerization also provides a reactive site for further post-polymerization modification, allowing for the introduction of other functional groups. researchgate.netresearchgate.net This dual functionality—an integrated polar group and a reactive site for further chemistry—makes this compound a versatile monomer for creating advanced polyolefin materials.

Role as a Crosslinking Agent in Polymer Architectures

Crosslinking agents are molecules with two or more reactive ends that can form chemical bridges between polymer chains, creating a three-dimensional network structure. Due to its two double bonds, this compound can function as a crosslinking agent.

During copolymerization, if both double bonds of a single this compound molecule react with two different growing polymer chains, a crosslink is formed. researchgate.net This is particularly noted in copolymerizations of ethylene with α,ω-dienes like 1,7-octadiene, where partial cross-linking is often observed. researchgate.net Certain catalyst types, such as diphenylmethylene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride, have been shown to produce crosslinked copolymers with ethylene and 1,7-octadiene. researchgate.net The formation of this network structure transforms the thermoplastic polymer into a thermoset, which typically exhibits enhanced thermal stability, chemical resistance, and mechanical strength. The unreacted pendant vinyl groups from the diene can also serve as sites for subsequent vulcanization or curing processes, further crosslinking the material.

In-depth Spectroscopic Analysis of this compound Remains Elusive Due to Lack of Publicly Available Experimental Data

A comprehensive article detailing the advanced spectroscopic characterization of the chemical compound this compound cannot be generated at this time due to a significant lack of publicly available experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. While the compound is listed in several chemical databases, the foundational spectra necessary for a thorough and scientifically accurate analysis as outlined are not accessible through extensive searches.

The creation of a detailed scientific article, as requested, is contingent upon the availability of raw spectroscopic data. This data is crucial for:

Structural Assignment: High-resolution ¹H and ¹³C NMR spectra are essential for definitively assigning the chemical shifts of each proton and carbon atom in the molecule.

Connectivity and Proximity Analysis: Two-dimensional NMR techniques such as COSY, HETCOR, and NOESY are interpretive methods that rely on cross-peaks observed in the experimental spectra to establish bonding networks and spatial relationships between atoms.

Carbon Multiplicity and Correlation: Advanced pulse sequences like DEPT and INEPT are used to experimentally determine the number of protons attached to each carbon atom, which is a critical piece of structural information.

Stereochemical Elucidation: The analysis of spin-spin coupling constants from a high-resolution ¹H NMR spectrum is necessary to infer the stereochemistry of the molecule.

Vibrational Fingerprinting: An experimental IR spectrum is required to identify the characteristic vibrational frequencies of the functional groups present, in this case, the diene and ether moieties.

Without these experimental spectra, any attempt to provide the detailed analysis requested would be purely speculative and would not meet the standards of a professional and authoritative scientific article.

Summary of Available Information for this compound

While detailed spectroscopic data is unavailable, some general information about this compound has been compiled from various chemical databases.

Chemical Identity:

| IUPAC Name | This compound |

| Synonyms | 8-methoxyocta-1,6-diene, Methyl octa-2,7-dien-1-yl ether |

| CAS Number | 14543-49-8 |

| Molecular Formula | C₉H₁₆O |

| Molecular Weight | 140.22 g/mol |

General Properties:

This compound is an organic compound containing a methoxy group (-OCH₃) and an octadiene chain with two carbon-carbon double bonds. cymitquimica.com The presence of the ether functional group and the unsaturated diene system suggests potential for various chemical reactions. cymitquimica.com The methoxy group can influence the compound's solubility in organic solvents. cymitquimica.com

Advanced Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule.

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding a sample with high-energy electrons (~70 eV). This process typically ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•). The molecular ion retains the molecular weight of the original compound. Due to the high energy involved, the molecular ion often undergoes extensive fragmentation, breaking down into smaller, more stable ions. youtube.com This fragmentation pattern is highly reproducible and serves as a molecular fingerprint, providing valuable structural information. miamioh.eduspectroscopyonline.com

For 1-Methoxy-2,7-octadiene (C₉H₁₆O, Molecular Weight: 140.22 g/mol ), the EIMS spectrum would be expected to show a molecular ion peak at m/z 140. The subsequent fragmentation would likely proceed through several characteristic pathways based on its structure, which includes an ether linkage and two double bonds.

Key Predicted Fragmentation Pathways:

Alpha-Cleavage: The bond adjacent to the oxygen atom is a prime site for cleavage. Loss of a methyl radical (•CH₃) would result in a stable oxonium ion at m/z 125. Alternatively, cleavage on the other side of the oxygen could lead to the loss of a C₈H₁₃ radical, generating a [CH₂=OCH₃]⁺ ion at m/z 45.

Loss of Methoxy (B1213986) Group: Cleavage of the C-O bond can lead to the loss of a methoxy radical (•OCH₃), resulting in a C₉H₁₃⁺ cation at m/z 125.

Allylic Cleavage: The bonds allylic to the double bonds (C4-C5 and C6-C5) are weakened and prone to cleavage. This can lead to the formation of various resonance-stabilized carbocations. For example, cleavage at the C4-C5 bond could generate a fragment at m/z 67.

Table 2: Predicted EIMS Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 140 | [C₉H₁₆O]⁺• | (Molecular Ion) |

| 125 | [C₈H₁₃O]⁺ | •CH₃ |

| 109 | [C₈H₁₃]⁺ | •OCH₃ |

| 67 | [C₅H₇]⁺ | •C₄H₉O |

| 45 | [C₂H₅O]⁺ | •C₇H₁₁ |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing compounds in solution, including thermally labile and high-molecular-weight species like catalytic intermediates. nih.govresearchgate.net Unlike EIMS, ESI-MS typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺) with minimal fragmentation. mdpi.comnih.gov This makes it an ideal tool for observing the composition of complex mixtures, such as a catalyst solution during a reaction. escholarship.org

The synthesis of this compound is often achieved through the palladium-catalyzed telomerization of butadiene with methanol (B129727). ESI-MS can be used to directly sample the reaction mixture and provide snapshots of the catalytic cycle. ru.nl It allows for the detection and characterization of key palladium-ligand complexes, catalyst resting states, and transient intermediates that are crucial for understanding the reaction mechanism. tib.euuu.nl For example, researchers can monitor the formation of palladium-hydride or palladium-alkoxide species, which are often implicated as key intermediates in such catalytic processes. ru.nl This ability to observe catalyst speciation in real-time provides invaluable data for reaction optimization and catalyst design. escholarship.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly sensitive to the presence of chromophores, which are parts of a molecule that absorb light, with conjugated π-electron systems being the most common type. libretexts.org

The absorption of UV light by alkenes and dienes is due to π → π* electronic transitions, where an electron is excited from a bonding π molecular orbital (the Highest Occupied Molecular Orbital, HOMO) to an antibonding π* molecular orbital (the Lowest Unoccupied Molecular Orbital, LUMO). libretexts.orgddugu.ac.in

In a molecule with an isolated double bond, such as ethene, the energy gap between the HOMO and LUMO is large, and the π → π* transition requires high-energy UV light, typically absorbing at wavelengths below 200 nm (e.g., ethene λₘₐₓ ≈ 171 nm). hu.edu.jorutgers.edu Since the two double bonds in this compound are isolated, it behaves as two independent chromophores. Therefore, its UV-Vis spectrum is expected to show absorption only in the far-UV region, below the typical 200-400 nm range of standard instruments. libretexts.org

In contrast, conjugated dienes have a smaller HOMO-LUMO energy gap. rutgers.edu The delocalization of electrons across the conjugated system creates a new set of four π molecular orbitals. The energy difference between the new HOMO (ψ₂) and LUMO (ψ₃) is smaller than in an isolated alkene. Consequently, less energy (i.e., light of a longer wavelength) is required to induce the π → π transition. For example, 1,3-butadiene (B125203) absorbs at a λₘₐₓ of 217 nm. libretexts.orgdocbrown.info This distinct difference in absorption wavelength makes UV-Vis spectroscopy a simple yet effective method to distinguish between conjugated and non-conjugated dienes. hu.edu.jo

A set of empirical rules, known as the Woodward-Fieser rules, allows for the prediction of the wavelength of maximum absorption (λₘₐₓ) for conjugated systems like dienes and enones. wikipedia.orgslideshare.net These rules start with a base value for a parent diene structure and add specific increments for various substituents and structural features, such as alkyl groups, exocyclic double bonds, and extensions of conjugation. ijpbms.comgpatindia.com

Table 3: Woodward-Fieser Rules for Dienes

| Structural Feature | Wavelength Increment (nm) |

| Base Value (Acyclic or Heteroannular Diene) | 214 - 217 |

| Base Value (Homoannular Diene) | 253 |

| Double Bond Extending Conjugation | +30 |

| Alkyl Substituent or Ring Residue | +5 |

| Exocyclic Double Bond | +5 |

| Ether Group (-OR) | +6 |

These rules are fundamentally based on the presence of a conjugated π-electron system. stackexchange.comslideshare.netresearchgate.net They are highly effective for predicting the λₘₐₓ of conjugated molecules. youtube.com However, for a compound like this compound, where the two double bonds are not in conjugation, the Woodward-Fieser rules are not applicable. The absence of a conjugated diene chromophore means there is no underlying parent system from which to calculate the λₘₐₓ using this empirical method. The absorption for such non-conjugated systems is predicted based on the behavior of isolated alkenes, which absorb at wavelengths below 200 nm. hu.edu.jo

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT))

Quantum chemical methods, particularly Density Functional Theory (DFT), have become central to understanding the electronic behavior of molecules like 1-methoxy-2,7-octadiene. DFT offers a balance between accuracy and computational cost, making it ideal for studying the electronic structure and energetics that govern the molecule's behavior.

Elucidation of Reaction Mechanisms and Transition State Structures

DFT calculations are instrumental in mapping the intricate pathways of chemical reactions involving this compound. Researchers can model the potential energy surface of a reaction to identify the structures of transient intermediates and the high-energy transition states that connect them. This allows for a detailed understanding of reaction kinetics and selectivity. For instance, in catalyzed reactions, DFT can elucidate how the catalyst interacts with the substrate at each step, providing a rationale for the observed product distribution.

Table 1: Hypothetical DFT-Calculated Energetic Profile for a Reaction Step Involving this compound Note: This data is illustrative to demonstrate the application of DFT.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound + Reagent | 0.0 |

| Transition State 1 | [Intermediate Complex]‡ | +15.2 |

| Intermediate | Covalent Adduct | -5.7 |

| Transition State 2 | [Product Formation]‡ | +10.1 |

| Product | Final Product | -12.3 |

Electronic Structure Analysis and Molecular Orbital Theory

The electronic landscape of this compound can be thoroughly analyzed using molecular orbital (MO) theory within the DFT framework. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they govern the molecule's reactivity. The HOMO, being the orbital from which an electron is most easily donated, indicates sites susceptible to electrophilic attack. Conversely, the LUMO, the orbital that most readily accepts an electron, points to regions prone to nucleophilic attack. This analysis is fundamental to predicting the chemical behavior of this compound in various chemical environments.

Table 2: Illustrative Molecular Orbital Properties of this compound from DFT Calculations

| Molecular Orbital | Calculated Energy (eV) | Primary Lobe Localization |

|---|---|---|

| LUMO | +0.8 | π* anti-bonding orbitals of the C=C double bonds |

| HOMO | -8.5 | π bonding orbitals of the C=C double bonds |

| HOMO-1 | -10.2 | σ bonding orbitals of the C-O-C linkage |

Prediction of Spectroscopic Parameters

A significant application of quantum chemical calculations is the prediction of spectroscopic data. For this compound, DFT can be used to compute vibrational frequencies, which correlate to the peaks observed in an infrared (IR) spectrum. Furthermore, the magnetic shielding of atomic nuclei can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structural assignments of complex molecules.

Molecular Dynamics and Molecular Mechanics Simulations

While quantum mechanics focuses on the electronic details, molecular dynamics (MD) and molecular mechanics (MM) simulations provide insights into the physical movements and conformational preferences of molecules over time. These methods employ classical mechanics and simplified energy functions (force fields) to simulate the behavior of atoms and molecules.

Conformation Analysis of the Octadiene Backbone and Methoxy (B1213986) Group

The long, flexible octadiene chain and the rotatable methoxy group of this compound allow it to adopt a vast number of different three-dimensional shapes or conformations. Molecular mechanics simulations can efficiently explore the conformational landscape to identify the most energetically stable structures. This analysis is crucial as the conformation of a molecule can significantly impact its physical properties and how it interacts with other molecules.

Exploration of Intermolecular Interactions and Host-Guest Binding

Molecular dynamics simulations are well-suited for studying the non-covalent interactions between this compound and its surrounding environment, such as solvent molecules or potential binding partners. These simulations can model how the molecule fits into a binding site, for example, in a host-guest complex, and can quantify the strength of these interactions. This is particularly relevant for understanding its behavior in biological systems or in the formulation of products where its interactions with other components are critical.

Advanced Computational Techniques for Chemical Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. For a compound such as this compound, with its combination of ether and diene functionalities, advanced theoretical models can offer deep insights into its electronic structure and reactivity. These techniques allow researchers to move beyond simple structural representations to explore the nuanced orbital interactions and energetic contributions that govern its chemical properties. By applying methods like Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and Energy Decomposition Analysis (EDA), a detailed, quantitative picture of the molecule's reactivity can be constructed.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com These "frontier" orbitals are the most important in chemical reactions because the HOMO is the most available to donate electrons, while the LUMO is the most available to accept electrons. taylorandfrancis.com The energy and symmetry of these orbitals determine whether a reaction is favorable.

For this compound, FMO theory can elucidate its behavior in various reactions, particularly pericyclic reactions like cycloadditions. slideshare.netethz.ch The molecule contains two distinct π-systems (the double bonds at C2-C3 and C7-C8) and lone pairs on the oxygen atom, all of which contribute to the character of the HOMO. The LUMO, conversely, is characterized by the antibonding π* orbitals of the double bonds.

The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity. A small HOMO-LUMO gap suggests that the molecule can be easily excited, making it more reactive. In reactions with other species, the interaction is typically strongest between orbitals that are closest in energy. imperial.ac.uk Therefore, the reaction of this compound with an electron-deficient molecule (an electrophile) would be governed by the interaction of its HOMO with the electrophile's LUMO. Conversely, a reaction with an electron-rich molecule (a nucleophile) would involve the interaction between its LUMO and the nucleophile's HOMO.

Table 1: Illustrative FMO Properties for this compound

This table presents hypothetical FMO data to illustrate the typical outputs of such an analysis. The specific values would be determined through quantum chemical calculations.

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |

| HOMO | -9.5 | C2, C3, C7, C8 (p-orbitals); O (p-orbital) |

| LUMO | +1.2 | C2, C3, C7, C8 (p-orbitals) |

| HOMO-1 | -10.8 | σ-bonds, O (lone pair) |

| LUMO+1 | +2.5 | σ-bonds |

| HOMO-LUMO Gap | 10.7 |

Note: Data are illustrative and represent plausible values for a molecule of this type.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. wikipedia.orgq-chem.comjuniperpublishers.com This provides a chemically meaningful description of electron density distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within the molecule. q-chem.comuba.ar

For this compound, NBO analysis would quantify the nature of its chemical bonds. It would describe the C-O bond, the C-H bonds, and the C=C double bonds in terms of their hybrid orbitals (e.g., sp³, sp²) and polarization. The analysis also identifies "non-Lewis" character, which represents deviations from an idealized Lewis structure, often due to electron delocalization. wikipedia.org

A key feature of NBO analysis is the examination of stabilizing interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs. uba.ar These interactions are evaluated using second-order perturbation theory, which calculates the stabilization energy E(2) associated with each donor-acceptor interaction. researchgate.net For this compound, significant interactions would likely include:

n(O) → σ*(C-H) : Delocalization from the oxygen lone pairs into adjacent anti-bonding C-H orbitals.

π(C=C) → π*(C=C) : Hyperconjugation between the two double bonds, if sterically feasible.

These E(2) values provide quantitative insight into the electronic effects that influence the molecule's conformation and reactivity.

Table 2: Hypothetical NBO Analysis Data for Key Bonds in this compound

| Bond/Lone Pair | Type | Occupancy | Hybridization (Atom 1) | Hybridization (Atom 2) |

| C1-O | σ | 1.99e | sp³ (90% C, 10% H) | sp² (30% s, 70% p) |

| O-C(methoxy) | σ | 1.99e | sp² (30% s, 70% p) | sp³ (25% s, 75% p) |

| C2=C3 | π | 1.98e | p (100%) | p (100%) |

| C7=C8 | π | 1.98e | p (100%) | p (100%) |

| Oxygen LP (1) | n | 1.97e | sp² (70% s, 30% p) | - |

Note: Data are illustrative. LP = Lone Pair. Occupancy values close to 2.00 indicate a well-described Lewis structure.

Energy Decomposition Analysis (EDA) and Non-Covalent Interaction (NCI-RDG) Analysis

Energy Decomposition Analysis (EDA) is a method used to dissect the total interaction energy between two molecular fragments into physically meaningful components. researchgate.netsemanticscholar.org This allows for a quantitative understanding of the nature of a chemical bond or intermolecular interaction. The total interaction energy (ΔE_int) is typically broken down into three main terms:

Electrostatic Interaction (ΔV_elstat) : The classical electrostatic attraction or repulsion between the unperturbed charge distributions of the fragments. researchgate.netsemanticscholar.org

Pauli Repulsion (ΔE_Pauli) : The destabilizing energy arising from the quantum mechanical requirement that electrons of the same spin cannot occupy the same space. This is a purely repulsive term. researchgate.netsemanticscholar.org

Orbital Interaction (ΔE_orb) : The stabilizing energy gained from the mixing of occupied and unoccupied orbitals of the fragments, which accounts for charge transfer and polarization. researchgate.net

To perform an EDA on this compound, one would typically study its interaction with another molecule or fragment. For example, analyzing its interaction with a metal catalyst or another reactant would reveal whether the binding is primarily driven by electrostatic forces or covalent (orbital) interactions.

Non-Covalent Interaction (NCI-RDG) Analysis is a technique used to visualize and characterize weak, non-covalent interactions in real space. jussieu.frjussieu.fr It is based on the relationship between the electron density (ρ) and its reduced density gradient (RDG), s(ρ). jussieu.fr Low-gradient spikes at low electron densities signify non-covalent interactions. jussieu.fr

By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)), different types of interactions can be identified:

Strong, attractive interactions (e.g., hydrogen bonds) appear as spikes in the negative value region. researchgate.net

Weak, attractive interactions (e.g., van der Waals forces) appear as spikes near zero. researchgate.net

Strong, repulsive interactions (e.g., steric clashes) appear as spikes in the positive value region. researchgate.net

For a single molecule like this compound, NCI-RDG analysis can reveal intramolecular interactions that influence its preferred conformation, such as weak hydrogen bonds or van der Waals contacts between different parts of the carbon chain.

Table 3: Illustrative Energy Decomposition Analysis for the Interaction of this compound with a Generic Electrophile (E⁺)

| Energy Component | Value (kcal/mol) | % of Total Attraction |

| Interaction Energy (ΔE_int) | -25.0 | - |

| Pauli Repulsion (ΔE_Pauli) | +45.0 | - |

| Electrostatic (ΔV_elstat) | -30.0 | 42.9% |

| Orbital Interaction (ΔE_orb) | -40.0 | 57.1% |

| Total Attraction | -70.0 | 100% |

Note: Data are illustrative and demonstrate that for this hypothetical interaction, orbital effects are the dominant stabilizing contribution.

Green Chemistry Principles in 1 Methoxy 2,7 Octadiene Research

Atom Economy and Efficiency in Synthesis Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The primary route to 1-methoxy-2,7-octadiene is the palladium-catalyzed telomerization of 1,3-butadiene (B125203) with methanol (B129727). This reaction is notable for its high atom economy, as it is an addition reaction where all the atoms of the reactants can theoretically be incorporated into the final product.

| Metric | Description | Relevance to this compound Synthesis |

|---|---|---|

| Atom Economy | A measure of the efficiency of a chemical reaction in converting reactants to the desired product. | The telomerization of butadiene and methanol is inherently atom-economical, with the potential for 100% efficiency. rsc.org |

| Process Efficiency | The overall effectiveness of a multi-step synthesis in producing the final product. | The efficiency of the entire process to produce downstream chemicals is determined by the selectivity and yield of the initial telomerization reaction to form this compound. rsc.orgrsc.org |

Sustainable Catalyst Design and Development

The development of sustainable catalysts is a cornerstone of green chemistry research for the synthesis of this compound. The focus has been on creating catalysts that are not only highly active and selective but also environmentally benign and economically viable. Palladium-based catalysts are the most effective for this transformation, and research has centered on the design of ligands that can modulate the catalyst's performance. rsc.orgrsc.org

Novel phosphine (B1218219) ligands, such as those based on (benzo)furylphosphines, have been shown to enable the efficient synthesis of this compound in quantitative yields and with excellent productivity, even at ambient temperatures. rsc.orgrsc.org The design of these ligands is crucial for fine-tuning the electronic and steric properties of the palladium center, which in turn controls the catalyst's activity and selectivity towards the desired linear product. rsc.org

A key aspect of sustainable catalyst design is the reduction of the amount of precious metal required for the reaction. Palladium is a costly and rare metal, so minimizing its use is of both economic and environmental importance. Research has been directed towards developing highly active catalysts that can achieve high turnover numbers (TONs), meaning that a small amount of catalyst can produce a large amount of product. For instance, catalytic systems have been developed that can achieve a TON of up to 95,000 for the synthesis of this compound. rsc.orgrsc.org

The development of such highly efficient catalysts allows for reactions to be carried out with very low metal loadings, in some cases as low as 0.001 mol% of palladium. rsc.org This not only reduces the cost of the process but also minimizes the amount of palladium that could potentially be lost in waste streams. Furthermore, by improving the selectivity of the catalyst, the formation of unwanted byproducts is reduced, leading to a decrease in waste generation and simplifying the purification of the desired product. rsc.orgrsc.org

| Catalyst System | Palladium Loading (mol%) | Turnover Number (TON) | Key Features |

|---|---|---|---|

| Palladium with (Benzo)furylphosphine Ligands | 0.001 | 95,000 | High activity and selectivity at ambient temperatures. rsc.orgrsc.org |

An example of this is the development of a single-atom palladium catalyst anchored on a porous organic polymer. acs.org This catalyst demonstrated high stability and could be recycled for at least 11 cycles without a significant loss of activity or selectivity. acs.org The palladium loading on the used catalyst remained nearly identical to the fresh catalyst, indicating minimal leaching of the metal. acs.org Another strategy involves the use of polymer-bound palladium complexes, which can also be recovered and reused. acs.org These approaches not only facilitate catalyst recycling but also contribute to minimizing metal contamination in the final product.

Environmentally Benign Solvent Systems and Waste Reduction

The choice of solvent is another critical factor in the environmental impact of a chemical process. The twelve principles of green chemistry advocate for the use of safer solvents and auxiliaries, and if possible, their complete elimination. nih.govsekisuidiagnostics.com In the synthesis of this compound, methanol is a reactant and can also serve as the solvent, which is advantageous. rsc.org Methanol is a relatively inexpensive and readily available solvent.

While methanol is the conventional medium for this reaction, research into greener solvent alternatives is an ongoing area of interest in green chemistry. The ideal green solvent would be non-toxic, non-flammable, and derived from renewable resources. sigmaaldrich.comresearchgate.net For many organic reactions, water is considered an ideal green solvent due to its abundance and lack of toxicity. researchgate.net While the telomerization of butadiene can be carried out with water as the nucleophile to produce octadienols, for the synthesis of this compound, methanol is a necessary reactant. rsc.orgwikipedia.org

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems with Enhanced Regio- and Stereoselectivity

The synthesis of 1-methoxy-2,7-octadiene via the palladium-catalyzed telomerization of 1,3-butadiene (B125203) and methanol (B129727) is a cornerstone of its production. rsc.org Future research is intensely focused on developing new catalysts that offer superior control over regioselectivity—favoring the linear product (this compound) over the branched isomer (3-methoxy-1,7-octadiene)—and introducing stereoselectivity.

A primary avenue of investigation involves the rational design of phosphine (B1218219) ligands. The electronic and steric properties of these ligands profoundly influence catalyst activity and selectivity. rsc.org For instance, research has shown that modifying triaryl phosphines with methoxy (B1213986) groups can enhance the conversion of 1,3-butadiene. rsc.org Similarly, the bite angle of bidentate diphosphine ligands is a critical parameter; increasing the bite angle has been shown to improve conversion rates significantly. rsc.org Recent developments include novel difuryl-alkyl-phosphines, which have enabled the quantitative synthesis of this compound at ambient temperatures with exceptional productivity. rsc.orgrsc.org

Beyond traditional phosphines, N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands for palladium catalysts in this reaction. researchgate.net Furthermore, nickel-based catalytic systems are being explored as a promising alternative. For example, nickel catalysts paired with chiral NHC ligands have been successfully used in the asymmetric 1,3-cyclotelomerization of butadiene with dienophiles, suggesting a potential pathway for producing enantioenriched octadiene derivatives. acs.org The development of synergistic catalytic systems, combining a chiral primary amine with an achiral palladium complex, has also shown promise in achieving both chemo- and enantioselective control in butadiene telomerization. chinesechemsoc.orgchinesechemsoc.org

Future work will likely concentrate on high-throughput screening of ligand libraries and the development of catalysts based on more abundant and less expensive metals to replace palladium. The ultimate goal is to create catalytic systems that provide near-perfect control over the isomeric and stereochemical outcome of the telomerization reaction under mild, industrially viable conditions.

Table 1: Comparison of Ligand Types in Butadiene Telomerization

| Ligand Type | Metal | Key Research Findings | Potential Advantages |

|---|---|---|---|

| Modified Triarylphosphines | Palladium | Methoxy-substituted phosphines increase conversion. rsc.org | Fine-tuning of electronic/steric properties. |

| Bidentate Diphosphines | Palladium | Larger bite angles improve catalyst activity. rsc.org | Enhanced stability and control. |

| Difuryl-alkyl-phosphines | Palladium | Enables quantitative yields at room temperature. rsc.orgrsc.org | High efficiency and selectivity. |

| N-Heterocyclic Carbenes (NHCs) | Palladium, Nickel | Pd-NHC complexes show high activity; Ni-NHC enables asymmetric reactions. researchgate.netacs.org | Robust, highly tunable catalysts. |

| Chiral Amines (Synergistic) | Palladium | Allows for tunable chemo- and enantioselectivity. chinesechemsoc.orgchinesechemsoc.org | Access to chiral products. |

Exploration of New Chemical Transformations and Synthetic Applications

While the primary industrial application of this compound is its conversion to 1-octene (B94956), a valuable comonomer in polyethylene (B3416737) production, its diene functionality makes it a versatile platform for a wide range of other chemical transformations. cymitquimica.comwikipedia.org Research is expanding to harness this reactivity for the synthesis of more complex and high-value molecules.

The two double bonds in the this compound structure are amenable to various functionalization reactions. cymitquimica.com For example, selective epoxidation of the terminal double bond can produce valuable intermediates like 1,2-epoxy-7-octene. rsc.org Other potential transformations include hydroboration, hydrosilylation, and hydrovinylation, which could introduce a variety of functional groups with high regioselectivity. nih.gov The development of iron-catalyzed 1,4-functionalization of dienes provides a template for how these transformations might be achieved selectively. nih.gov

Furthermore, this compound can serve as a building block in cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic and polycyclic structures. ubc.ca A recently developed "diverted telomerization" reaction, where aryl boronic derivatives intercept the typical catalytic cycle, allows for the synthesis of unique aryl-substituted 1,7-dienes, opening a new pathway for incorporating aromatic moieties. acs.org The molecule's structure also makes it a candidate monomer for polymerization, leading to new polymeric materials with potentially unique properties derived from the C8 backbone and ether linkage.

Future research in this area will focus on developing catalytic methods for the selective functionalization of one or both double bonds, expanding the synthetic toolbox available to chemists. This will enable the use of this compound as a starting material for pharmaceuticals, agrochemicals, fragrances, and advanced materials.

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

The vast complexity of catalytic systems, with countless combinations of metals, ligands, solvents, and reaction conditions, presents a significant challenge for traditional experimental approaches. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate the discovery and optimization of reactions like the synthesis of this compound. mpg.de

ML models can be trained on existing datasets from computational chemistry and laboratory experiments to predict the performance of new, untested catalysts. udel.edu For example, a random forest model combined with DFT calculations has been used to identify key design features for selective olefin oligomerization catalysts. rsc.org A similar approach could be applied to the telomerization of butadiene, predicting the regioselectivity (this compound vs. 3-methoxy-1,7-octadiene) based on computable properties of the ligand and metal center. This enables rapid in silico screening of thousands of potential catalysts, focusing experimental efforts on the most promising candidates. u-tokyo.ac.jp

Beyond catalyst discovery, ML can optimize reaction conditions. By analyzing data from past experiments, ML algorithms can identify complex relationships between variables like temperature, pressure, and reactant concentrations to suggest conditions that maximize yield and selectivity. researchgate.net Graph-based ML models are also being developed to predict fundamental chemical properties, such as the reactivity ratios of monomers in polymerization, based solely on their molecular structures. arxiv.org This could be instrumental in designing copolymers that incorporate this compound derivatives.

The future integration of AI will likely involve automated "self-driving" laboratories where AI algorithms design experiments, which are then performed by robotic systems. The results are fed back to the AI to refine its models and design the next set of experiments, creating a closed loop of discovery and optimization that can operate with minimal human intervention. u-tokyo.ac.jp

Advanced In-Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

A deep understanding of the reaction mechanism and kinetics is crucial for the rational design of improved catalysts and processes. Advanced in-situ spectroscopic techniques, which monitor the reaction as it happens, provide an unparalleled window into the complex transformations occurring in the reaction vessel.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for mechanistic studies in homogeneous catalysis. ed.ac.uk Early investigations into the telomerization of butadiene relied on NMR to identify key catalytic intermediates, such as η³-allylpalladium species. rsc.org Future applications will involve more sophisticated NMR techniques, such as rapid-injection and stopped-flow NMR, to capture the formation and decay of transient species in real-time. ed.ac.uk Parahydrogen-induced polarization (PHIP) is another advanced NMR method that can dramatically enhance signals, making it possible to study reaction mechanisms at very low concentrations. researchgate.net